(2Z)-(Pyridin-2(1H)-ylidene)acetaldehyde
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Overview
Description
(Z)-2-(Pyridin-2-yl)ethenol is an organic compound that features a pyridine ring attached to an ethenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Pyridin-2-yl)ethenol typically involves the reaction of pyridine-2-carbaldehyde with a suitable reagent that facilitates the formation of the ethenol group. One common method is the Wittig reaction, where pyridine-2-carbaldehyde reacts with a phosphonium ylide to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of (Z)-2-(Pyridin-2-yl)ethenol may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(Pyridin-2-yl)ethenol can undergo various chemical reactions, including:
Oxidation: The ethenol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine-2-carboxylic acid or pyridine-2-carbaldehyde.
Reduction: Pyridine-2-ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(Z)-2-(Pyridin-2-yl)ethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Z)-2-(Pyridin-2-yl)ethenol exerts its effects involves interactions with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the ethenol group.
Pyridine-2-ethanol: Saturated alcohol derivative of (Z)-2-(Pyridin-2-yl)ethenol.
Pyridine-2-carboxylic acid: Oxidized form of the compound.
Uniqueness
(Z)-2-(Pyridin-2-yl)ethenol is unique due to its ethenol group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
93912-45-9 |
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Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-pyridin-2-ylethenol |
InChI |
InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H |
InChI Key |
AWHPVMOPHMGEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=CO |
Origin of Product |
United States |
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